Benzotriazole derivative 1
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Overview
Description
Benzotriazole derivative 1 is a compound derived from benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of benzotriazole derivatives, such as their ability to act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors, make them valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotriazole derivative 1 can be synthesized through various methods. One common approach involves the reaction of 1H-benzotriazole with different reagents to introduce specific functional groups. For example, 1-chloromethyl-1H-benzotriazole can be synthesized by reacting 1H-benzotriazole with chloromethyl reagents under controlled conditions . Another method involves the use of trimethylsilyl reagents to produce 1-(trimethylsilylmethyl)-benzotriazole .
Industrial Production Methods: Industrial production of benzotriazole derivatives typically involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzotriazole derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine to produce benzotriazol-1-ol.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include lead(IV) acetate, hydrazine, and various aldehydes. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products: The major products formed from these reactions include benzotriazol-1-ol, 1-(α-alkoxyalkyl)benzotriazoles, and other substituted benzotriazole derivatives .
Scientific Research Applications
Benzotriazole derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzotriazole derivative 1 involves its ability to form π-π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. The presence of a large conjugated system and multiple nitrogen atoms allows it to bind effectively with various molecular targets, leading to a broad spectrum of biological activities . These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzotriazole derivative 1 can be compared with other similar compounds such as benzimidazole and triazole derivatives. While all these compounds share a heterocyclic structure, benzotriazole derivatives are unique due to their ability to stabilize radicals and anions, making them valuable in synthetic chemistry . Similar compounds include:
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-3-(benzotriazol-1-yl)-3-oxoprop-1-enyl]phenyl]carbamate |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)27-19(26)21-15-11-8-14(9-12-15)10-13-18(25)24-17-7-5-4-6-16(17)22-23-24/h4-13H,1-3H3,(H,21,26)/b13-10+ |
InChI Key |
HXHBNXDLCDLAKO-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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